

In-Depth Technical Guide: Physicochemical Properties of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylcyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** (CAS No: 16286-86-5), a valuable building block in medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the realm of drug discovery and design. This document summarizes key quantitative data, details relevant experimental protocols, and provides logical workflows for its synthesis and property determination.

Core Physicochemical Data

The physicochemical properties of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** are crucial for predicting its behavior in biological systems and for designing synthetic routes. The data, largely based on predictive models, are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₃	[1] [2]
Molecular Weight	130.14 g/mol	[1] [2]
Appearance	Reported as a white crystalline or powdery solid.	[1]
Melting Point	150-155 °C	[1]
Boiling Point (Predicted)	270.4 ± 33.0 °C	[1]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.55 ± 0.40	[1]
logP (Predicted)	0.25	Calculated
Solubility	Soluble in water and some organic solvents.	[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established organic chemistry principles and provide a framework for laboratory execution.

Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid

This protocol describes a potential synthetic route to the target compound, focusing on the cis-isomer, via a Grignard reaction with a cyclobutanone precursor.

Materials:

- 3-oxocyclobutane carboxylic acid
- Methylmagnesium chloride (3M solution in THF)
- Tetrahydrofuran (THF), anhydrous

- Hydrochloric acid (2M)
- Dichloromethane (DCM)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Round bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: A dry 100 mL round bottom flask is charged with 1.0 g of 3-oxocyclobutane carboxylic acid and 35 mL of anhydrous THF. The flask is placed under a nitrogen atmosphere and the mixture is stirred at room temperature for 5 minutes.
- Cooling: The reaction mixture is then cooled to -32°C using a suitable cooling bath.
- Grignard Addition: 7.30 mL of 3M methylmagnesium chloride solution in THF is added dropwise to the cooled solution over a period of 30 minutes using an addition funnel.
- Warming and Reaction: After the addition is complete, the reaction mixture is allowed to warm to 22°C and is stirred overnight (approximately 24 hours).
- Quenching: The reaction is cooled to 5°C in an ice bath and quenched by the dropwise addition of 2M hydrochloric acid until the pH of the solution is acidic (pH < 6). The mixture is stirred for 30 minutes, then allowed to warm to room temperature and stirred for an additional 45 minutes.
- Extraction: The reaction mixture is transferred to a separatory funnel and extracted three times with 10 mL portions of dichloromethane.
- Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate.

- Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to afford the desired **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

Determination of Physicochemical Properties

Melting Point Determination:

- A small amount of the crystalline **3-Hydroxy-3-methylcyclobutanecarboxylic acid** is placed in a capillary tube, which is then inserted into a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

pKa Determination (Potentiometric Titration):

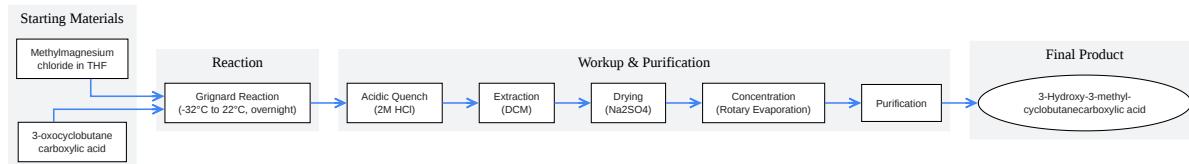
- A known mass of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** is dissolved in a known volume of deionized water.
- A calibrated pH meter is used to monitor the pH of the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution while stirring.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

LogP Determination (Shake-Flask Method):

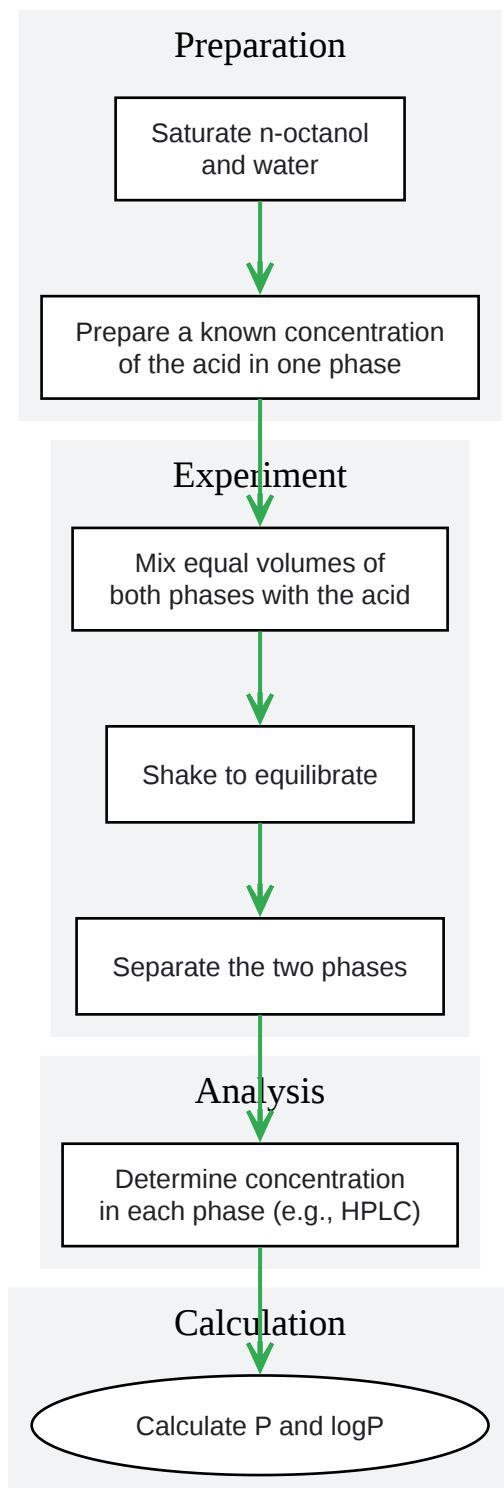
- Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
- Sample Preparation: A known concentration of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** is dissolved in the water-saturated n-octanol or the n-octanol-saturated water.
- Partitioning: A known volume of the prepared sample solution is mixed with an equal volume of the other saturated phase in a flask.
- Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases, and then left to stand for the phases to separate completely.
- Concentration Analysis: The concentration of the acid in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Workflows

The following diagrams illustrate the synthesis and a key property determination workflow for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.



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Synthetic workflow for 3-Hydroxy-3-methylcyclobutanecarboxylic acid.[Click to download full resolution via product page](#)*Experimental workflow for LogP determination.*

Application in Drug Development

3-Hydroxy-3-methylcyclobutanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules. The cyclobutane ring is a desirable motif in drug design as it can provide conformational rigidity and act as a bioisostere for other groups. Its functional groups—a carboxylic acid and a tertiary alcohol—offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents, including potential antiviral and anti-inflammatory drugs.^[2] The physicochemical properties detailed in this guide are fundamental to understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for the rational design of new drug candidates.

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